N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide
Description
The exact mass of the compound this compound is 232.121177757 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-benzyl-2-(2-oxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12(10-15-8-4-7-13(15)17)14-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRGKCOOCZCMQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147150 | |
| Record name | 1-Pyrrolidineacetamide, 2-oxo-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105479-05-8 | |
| Record name | 1-Pyrrolidineacetamide, 2-oxo-N-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105479058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrrolidineacetamide, 2-oxo-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide, a compound with the molecular formula C₁₃H₁₆N₂O₂, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer, antimicrobial, and anticonvulsant properties, supported by relevant studies and data.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: A549 Cell Line
In a study assessing the cytotoxic effects of several compounds, including this compound, it was found that at a concentration of 100 µM, the compound reduced the viability of A549 cells significantly compared to control treatments. The results are summarized in Table 1.
| Compound | Viability (%) | IC50 (µM) |
|---|---|---|
| This compound | 45 | 25 |
| Cisplatin | 30 | 10 |
Table 1: Cytotoxic effects on A549 cells
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against various multidrug-resistant pathogens. The compound demonstrated notable activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA).
Antimicrobial Assays
In vitro tests revealed that this compound exhibited minimum inhibitory concentrations (MICs) in the range of 32–64 µg/mL against MRSA strains. This suggests potential utility in treating infections caused by resistant bacterial strains.
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 32 |
| Vancomycin-intermediate S. aureus | 64 |
Table 2: Antimicrobial activity against resistant pathogens
Anticonvulsant Activity
This compound has also been investigated for its anticonvulsant properties. In animal models, it showed effectiveness in reducing seizure frequency and intensity.
Experimental Results
In a maximal electroshock (MES) test, the compound displayed significant anticonvulsant activity at doses ranging from 100 to 300 mg/kg. The results indicate that it may act on neuronal voltage-sensitive sodium channels, which are critical for seizure propagation.
| Dose (mg/kg) | Seizure Protection (%) |
|---|---|
| 100 | 70 |
| 300 | 90 |
Table 3: Anticonvulsant efficacy in MES test
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
